N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide
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Overview
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino group, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the piperidine ring.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide or carboxylic acid derivatives.
Reduction: Formation of reduced derivatives such as primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological functions.
Comparison with Similar Compounds
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide can be compared with other similar compounds, such as:
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-butyramide: Differing by the length of the acyl chain.
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-benzamide: Differing by the aromatic nature of the acyl group.
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-propionamide: Differing by the presence of a propionyl group instead of an acetyl group.
These similar compounds may exhibit different chemical properties and biological activities due to variations in their molecular structures
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZLRGBYTIHKGD-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CNC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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